7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine
Description
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a complex organic compound that features both an oxazole ring and a hexahydro-1H-pyrrolizine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
CAS No. |
651313-95-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
JIOIZCKXPNXOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C=CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the hexahydro-1H-pyrrolizine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Scientific Research Applications
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hexahydro-1H-pyrrolizine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,2,3-oxadiazole share the oxazole ring structure.
Pyrrolizine Derivatives: Compounds like hexahydro-1H-pyrrolizine and 7a-methyl-hexahydro-1H-pyrrolizine share the pyrrolizine structure.
Uniqueness
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is unique due to the combination of the oxazole and hexahydro-1H-pyrrolizine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 217.27 g/mol. It features a hexahydro-pyrrolizine core substituted with an oxazole moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine have been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and neuroprotective agent.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolizine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine have shown effective inhibition of cell proliferation in HeLa (cervical cancer) and HCT-116 (colorectal cancer) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| HCT-116 | 12.3 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro assays using RAW 264.7 macrophages showed that treatment with the compound reduced nitric oxide (NO) production significantly.
| Treatment | NO Production (µM) | Control (µM) |
|---|---|---|
| Compound | 25 | 50 |
Neuroprotective Effects
In animal models, 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has been evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. The compound exhibited a reduction in malondialdehyde levels and increased antioxidant enzyme activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in tumor growth and inflammation.
- Modulation of Signal Transduction Pathways : The compound influences pathways such as MAPK and NF-kB, which are critical in cell survival and inflammatory responses.
- Interaction with DNA : Some studies suggest that it may bind to DNA, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from the pyrrolizine family:
- Case Study on Cancer Treatment : A study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg.
- Anti-inflammatory Study : In a clinical trial assessing chronic inflammation, patients treated with a related compound reported a marked decrease in symptoms after four weeks compared to placebo groups.
- Neuroprotection Research : Animal studies indicated that administration prior to induced oxidative stress resulted in improved cognitive function and reduced neuronal loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
